molecular formula C5H5N3O B594208 3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine CAS No. 136098-15-2

3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine

Cat. No.: B594208
CAS No.: 136098-15-2
M. Wt: 123.115
InChI Key: KCABLLBSGJUPAB-UHFFFAOYSA-N
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Description

3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It combines a 1,2,4-oxadiazole ring, noted for its bioisosteric properties and metabolic stability, with a pyrimidine base, a fundamental scaffold in nucleic acids and many therapeutic agents . This unique hybrid structure is a key intermediate for researchers developing novel bioactive molecules. The 1,2,4-oxadiazole moiety is recognized for its role as a bioisostere for ester and amide functional groups, which can improve the stability and pharmacokinetic properties of lead compounds . Meanwhile, the pyrimidine core is a privileged structure in pharmaceuticals, associated with a wide spectrum of biological activities . Researchers are exploring related triazolo- and oxadiazolo-pyrimidine hybrids for various applications, including as potential anti-inflammatory agents through dual inhibition of enzymes like COX-2 and sEH , and as anticancer agents . This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

136098-15-2

Molecular Formula

C5H5N3O

Molecular Weight

123.115

IUPAC Name

3H-[1,2,4]oxadiazolo[4,3-c]pyrimidine

InChI

InChI=1S/C5H5N3O/c1-2-6-3-8-4-9-7-5(1)8/h1-3H,4H2

InChI Key

KCABLLBSGJUPAB-UHFFFAOYSA-N

SMILES

C1N2C=NC=CC2=NO1

Synonyms

3H-[1,2,4]Oxadiazolo[4,3-c]pyrimidine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Table 1: Physical and Spectral Properties of Selected Heterocyclic Compounds
Compound Name Yield (%) mp (°C) Key Spectral Features (NMR Shifts, ppm) Reference
5-Methoxy-3-phenyl-8aH-[1,2,4]oxadiazolo[4,5-c]pyrimidine (4) 30 142–143 C3-H (δ 8.2), C5-OCH3 (δ 3.9)
6-Methoxy-3,9-diphenyl-6aH-bis[1,2,4]oxadiazolo[4,5-a:4’,5’-c]pyrimidine (16) 10 170–172 Aromatic protons (δ 7.5–8.1), C6-OCH3 (δ 3.8)
7-p-Tolyl-7H-[1,2,4]triazolo[1,5-c]pyrimidine (8) N/A N/A C2-H (δ 8.0), C5-H (δ 7.6)
7-p-Tolyl-7H-[1,2,4]triazolo[4,3-c]pyrimidine (9) N/A N/A C3-H (δ 8.5), C5-H (δ 8.2)
3,9-Di-(4’-fluorophenyl)-bis[1,2,4]triazolo[4,3-a][4,3-c]pyrimidine (3f) N/A N/A Aromatic protons (δ 7.8–8.3), enhanced bioactivity

Key Findings

(i) Electronic and Steric Effects in Annelated Systems
  • Oxadiazolo vs. Triazolo Derivatives : The annelation position significantly impacts electronic environments. For instance, in triazolo[4,3-c]pyrimidine (9), C3-H and C5-H protons appear downfield (δ 8.5 and 8.2, respectively) compared to triazolo[1,5-c]pyrimidine (8) (δ 8.0 and 7.6), due to increased electron withdrawal from the triazole ring .
  • Bis-Oxadiazolo Systems: The bis-oxadiazolo derivative (16) exhibits a higher mp (170–172°C) than monosystem 4, attributed to increased rigidity and π-stacking from dual annelation .
(ii) Reactivity and Stability
  • Degradation Tendencies: Oxadiazolo-pyrimidines like compound 4 degrade into pyrimidinones under ambient conditions, whereas triazolo derivatives (e.g., 8 and 9) show stability under reflux but isomerize in acidic or thermal conditions .
  • Isomerization Dynamics: Triazolo[4,3-c]pyrimidines (e.g., 9) isomerize to triazolo[1,5-c]pyrimidines (e.g., 8) in ethanol with formic acid, highlighting their configurational lability .

Q & A

Q. What are the optimal synthetic routes for 3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step pathways with careful optimization of reagents, solvents, and catalysts. For example:

  • Step 1: Condensation of amidine hydrochlorides with heterocyclic precursors in THF using triethylamine (Et3_3N) at room temperature for 48 hours .
  • Step 2: Cyclization via reflux in pyridine (10 hours) or POCl3_3 with dimethylaniline (Me2_2NPh) at 105–110°C (3 hours) to form the oxadiazolo-pyrimidine core .
  • Purification: Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to achieve >95% purity .

Key Optimization Parameters:

ParameterOptimal ConditionSource
SolventTHF (Step 1); Dioxane (Step 2)
CatalystPOCl3_3/Me2_2NPh
Reaction Time48 hours (Step 1); 3 hours (Step 2)

Q. Which characterization techniques are most effective for confirming the structure of oxadiazolo-pyrimidine derivatives?

Methodological Answer:

  • 1H/13C NMR: Focus on diagnostic peaks:
    • Pyrimidine protons (δ 8.2–8.9 ppm) and oxadiazole protons (δ 6.5–7.3 ppm) .
    • Carbonyl carbons (δ 160–170 ppm) for the oxadiazole ring .
  • LC-MS: Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to rule out structural isomers .
  • Elemental Analysis: Validate C, H, N ratios within ±0.3% of theoretical values .

Q. How can impurities be systematically identified and minimized during synthesis?

Methodological Answer:

  • Common Impurities: Unreacted intermediates (e.g., amidines) or by-products from incomplete cyclization.
  • Mitigation Strategies:
    • Monitor reaction progress via TLC (Rf_f values: 0.3–0.5 in ethyl acetate/hexane).
    • Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap excess reagents .
    • Optimize stoichiometry (e.g., 1.2:1 molar ratio of POCl3_3 to precursor) to drive reactions to completion .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation for complex analogs?

Methodological Answer:

  • Contradiction Example: Overlapping NMR signals in polycyclic derivatives.
  • Resolution Tactics:
    • 2D NMR (HSQC, HMBC): Assign protons to carbons and confirm through-space couplings (e.g., 3J^3J correlations for ring connectivity) .
    • X-ray Crystallography: Resolve ambiguous structures using single-crystal data (e.g., C–C bond lengths: 1.36–1.42 Å for aromatic systems) .
    • Computational Validation: Compare experimental 13C^{13}\text{C} shifts with DFT-calculated values (RMSD < 2 ppm) .

Q. How can computational methods predict the reactivity of oxadiazolo-pyrimidine cores in nucleophilic substitutions?

Methodological Answer:

  • DFT Studies: Calculate Fukui indices to identify electrophilic sites (e.g., C-5 of the pyrimidine ring).
  • Mechanistic Insights:
    • Transition state modeling for SNAr reactions at C-5 (activation energy: ~25 kcal/mol) .
    • Solvent effects: Polar aprotic solvents (e.g., DMSO) lower activation barriers by stabilizing charged intermediates .

Q. What methodologies enable the integration of oxadiazolo-pyrimidine cores into polycyclic systems?

Methodological Answer:

  • Cyclization Strategies:
    • Thermal Cyclization: React with 1,3-dicarbonyl compounds at 120°C to form fused pyrido-pyrimidines .
    • Acid-Catalyzed Ring Closure: Use formic acid (HCOOH, 80°C) to generate thieno-pyridine hybrids .
  • Biological Relevance:
    • Polycyclic derivatives (e.g., pyridino-thieno-triazolo-pyrimidines) show enhanced kinase inhibition (IC50_{50}: 0.1–5 μM) compared to monocyclic analogs .

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